molecular formula C15H12O3 B6396835 3-(3-Formylphenyl)-2-methylbenzoic acid CAS No. 1261902-41-3

3-(3-Formylphenyl)-2-methylbenzoic acid

Cat. No.: B6396835
CAS No.: 1261902-41-3
M. Wt: 240.25 g/mol
InChI Key: JQYGNIJBPQXXIO-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-2-methylbenzoic acid (CAS: 363600-92-4) is a substituted benzoic acid derivative with a formyl group at the 3-position of the phenyl ring and a methyl group at the 2-position of the benzoic acid core. Its molecular formula is C₁₆H₁₅NO₄, and it has a molecular weight of 285.29 g/mol . Its structure allows for diverse applications, including participation in Schiff base formation (as seen in ) and C–H bond functionalization reactions .

Properties

IUPAC Name

3-(3-formylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGNIJBPQXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688866
Record name 3'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-41-3
Record name 3'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)-2-methylbenzoic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes formylation, purification, and crystallization steps to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The formyl group in 3-(3-Formylphenyl)-2-methylbenzoic acid can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-(3-Carboxyphenyl)-2-methylbenzoic acid.

    Reduction: 3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Formylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Methylbenzoic Acid (o-Toluic Acid)
  • Structure : A simpler analog lacking the 3-formylphenyl group.
  • Molecular Weight : 136.15 g/mol.
  • However, in water-cyclohexane systems, 2-methylbenzoic acid exhibits slight steric shielding (less positive ΔH and more negative ΔG compared to the 4-isomer) . The absence of bulky substituents results in higher aqueous solubility compared to 3-(3-formylphenyl)-2-methylbenzoic acid.
3-Acetoxy-2-methylbenzoic Acid (CAS: 168899-58-9)
  • Structure : Features an acetoxy group at the 3-position instead of the formylphenyl group.
  • Molecular Weight : 194.18 g/mol.
3-(4-Ethoxycarbonyl-3-fluorophenyl)-2-methylbenzoic Acid
  • Structure : Contains an ethoxycarbonyl and fluorine substituent.
  • Molecular Weight : 302.30 g/mol (calculated from C₁₇H₁₅FO₄).
Azo Dye Derivatives (e.g., Compound 3b in )
  • Structure : 3-((5-Allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-methylbenzoic acid.
  • Key Findings :
    • The diazenyl group enables applications in colorant synthesis, while the allyl and methoxy substituents modulate electronic properties. The absence of a formyl group limits its utility in metal coordination compared to 3-(3-formylphenyl)-2-methylbenzoic acid .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic Acid
  • Structure: Includes a bulky Fmoc-protected amino group.
  • Molecular Weight : 373.4 g/mol.
  • Key Findings :
    • The Fmoc group introduces steric hindrance, making this compound suitable for solid-phase peptide synthesis. Its pKa (3.87) is lower than typical benzoic acids due to electron-withdrawing effects .
Pharmacophore Models ()
Fluorinated Derivatives (–13)
  • Compounds like 3-(3-fluoro-4-hydroxyphenyl)-2-methylbenzoic acid exhibit enhanced bioavailability due to fluorine’s electronegativity. However, the formyl group in the target compound offers unique reactivity for covalent inhibitor design.

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